7-Methylpyrimido[4,5-b]quinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrimido[4,5-b]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)16-11(9)15-10/h2-6H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXJSZVFCEJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281483 | |
| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582334-04-1 | |
| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582334-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Pyrimido 4,5 B Quinoline Derivatives
Electrophilic Aromatic Substitution Reactions
The pyrimido[4,5-b]quinoline system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atoms in both the pyrimidine (B1678525) and quinoline (B57606) rings. However, the carbocyclic (benzene) portion of the quinoline ring is more susceptible to electrophilic attack than the heterocyclic portions. The presence of activating groups, such as the 7-methyl and 2-amino groups in the target compound, can significantly influence the regioselectivity and feasibility of these reactions. The 7-methyl group is an ortho, para-directing activator, enhancing reactivity at positions 6 and 8. The 2-amino group strongly activates the pyrimidine ring, though this ring is inherently electron-poor.
Halogenation (e.g., Bromination, Chlorination)
Direct halogenation of the pyrimido[4,5-b]quinoline core is not extensively documented, but the synthesis of halogenated derivatives is mentioned in patent literature, indicating that such transformations are achievable google.com. Based on the principles of electrophilic substitution on quinoline, halogenation would be expected to occur on the benzene (B151609) ring. For a substrate like 7-methylquinoline, nitration (a related EAS reaction) selectively occurs at the C8 position. By analogy, halogenation of 7-Methylpyrimido[4,5-b]quinolin-2-amine would likely favor substitution at the C8 position, influenced by the directing effect of the C7-methyl group.
Acylation Reactions
Standard Friedel-Crafts acylation reactions are generally difficult on pyridine (B92270) and quinoline systems because the Lewis acid catalyst (e.g., AlCl₃) complexes with the ring nitrogen, leading to strong deactivation of the ring towards electrophilic attack quora.com. This limitation is expected to extend to the pyrimido[4,5-b]quinoline system.
However, a related formylation reaction, the Vilsmeier-Haack reaction, has been successfully applied to partially hydrogenated pyrimido[4,5-b]quinoline derivatives. This reaction does not occur on the aromatic core but rather on an active methylene (B1212753) group within the saturated portion of the molecule. For instance, 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones react with the Vilsmeier reagent (POCl₃/DMF) to yield β-chlorovinylaldehyde derivatives royalsocietypublishing.orgresearchgate.netresearchgate.netroyalsocietypublishing.orgnih.gov. This transformation introduces a formyl group, which is a type of acylation, onto the carbon adjacent to the carbonyl group in the saturated ring.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | POCl₃, DMF | 6-Chloro-5-aryl-4-oxo-tetrahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 70-79% |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2 or C4 positions. This reactivity is a cornerstone of the functionalization of pyrimido[4,5-b]quinolines.
Research has shown that 4-chloro-pyrimido[4,5-b]quinoline derivatives readily undergo substitution with various nucleophiles. For example, the reaction of 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline with different amines proceeds efficiently to yield the corresponding 4-amino derivatives researchgate.net. This type of reaction is crucial for building molecular diversity from a common halogenated intermediate. The reactivity at position 4 is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms and the fused quinoline system. This is analogous to the high reactivity of 2- and 4-chloroquinolines towards nucleophiles researchgate.netmdpi.com.
Cyclization and Cyclocondensation Reactions
The synthesis of the pyrimido[4,5-b]quinoline core itself is a prime example of cyclization and cyclocondensation reactions. These methods are among the most common and versatile for constructing this heterocyclic system.
One-pot, multi-component reactions (MCRs) are particularly efficient. A widely used approach involves the condensation of an aromatic aldehyde, a cyclic β-dicarbonyl compound (like dimedone), and a 6-aminopyrimidine derivative nih.govrsc.orgresearchgate.net. This method allows for the rapid assembly of complex pyrimido[4,5-b]quinoline structures from simple precursors. Various catalysts, including trityl chloride and DABCO, have been employed to facilitate this transformation under mild conditions nih.govnih.govacs.org.
Intramolecular cyclization is another key strategy. For instance, N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes can be cyclized under microwave irradiation to form pyrimido[4,5-b]quinolines researchgate.net. Similarly, 2-chloroquinoline-3-carbonitriles can undergo cyclization with reagents like urea (B33335) or thiourea (B124793) to form pyrimido[4,5-b]quinolin-4-ones nih.gov.
| Reaction Type | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Multi-component Reaction | Aromatic aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil (B104193) | Trityl chloride, Chloroform, Reflux | nih.gov |
| Multi-component Reaction | Aromatic aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO, Solvent-free, 90 °C | nih.govacs.org |
| Intramolecular Cyclization | N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehyde | Microwave irradiation | researchgate.net |
Oxidation-Reduction Processes
Oxidation and reduction reactions are important for modifying the saturation level of the pyrimido[4,5-b]quinoline ring system.
Reduction: The quinoline portion of the fused system can be selectively reduced via catalytic hydrogenation. This reaction typically reduces the pyridine part of the quinoline ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Various catalysts, including palladium on carbon (Pd/C) and specialized cobalt-molybdenum sulfide (B99878) catalysts, are effective for the hydrogenation of quinolines and related N-heteroarenes researchgate.net. Ruthenium p-cymene (B1678584) complexes have also been shown to be efficient catalysts for the transfer hydrogenation of quinoline derivatives, a process that uses a hydrogen donor like 2-propanol instead of H₂ gas mdpi.com. These methods are applicable to the pyrimido[4,5-b]quinoline core to produce the corresponding tetrahydropyrimido[4,5-b]quinolines.
Oxidation: Conversely, partially hydrogenated pyrimido[4,5-b]quinolines can be oxidized to their fully aromatic counterparts. For example, 5,6,7,8,9,10-hexahydro-pyrimido[4,5-b]quinolines can be oxidized to the corresponding 5,10-dihydro derivatives or fully aromatic systems using appropriate oxidizing agents researchgate.net. This process is valuable for creating aromatic systems from more easily synthesized saturated precursors.
Addition Reactions
Addition reactions to the pyrimido[4,5-b]quinoline system primarily involve the reduction of the aromatic rings, as discussed in the section on oxidation-reduction processes. Catalytic hydrogenation is fundamentally an addition of hydrogen across the double bonds of the quinoline moiety researchgate.net. This transformation reduces the aromaticity of the pyridine part of the quinoline system, leading to a more flexible, saturated ring structure. This is a common strategy to modify the electronic and steric properties of the molecule.
Dehydration Reactions
Dehydration reactions are a key step in the synthesis of certain pyrimido[4,5-b]quinoline derivatives, often occurring as part of a cyclocondensation sequence to form the final aromatic ring system. These reactions typically involve the removal of a water molecule from an intermediate, leading to the formation of a more stable, conjugated system.
One notable example involves the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes. researchgate.net The initial condensation reaction forms an intermediate which then undergoes an intramolecular cyclization followed by dehydration to yield the final, stable pyrimido[4′,5′:2,3] benthamdirect.combenthamdirect.comthiazepino[7,6-b]quinoline ring system. researchgate.net This process highlights the role of dehydration in the construction of complex heterocyclic frameworks based on the pyrimido[4,5-b]quinoline core.
Detailed research findings on dehydration reactions specifically involving this compound are not extensively documented in the reviewed literature. However, the general principles of dehydration reactions in the synthesis of related heterocyclic systems suggest that intermediates with hydroxyl groups or other suitable leaving groups can be converted to the corresponding unsaturated pyrimido[4,5-b]quinoline derivatives under appropriate acidic or thermal conditions.
Table 1: Examples of Dehydration Reactions in the Synthesis of Pyrimido[4,5-b]quinoline Analogs
| Starting Material(s) | Intermediate (Pre-dehydration) | Product | Reaction Conditions |
| 5-Amino-6-methylpyrimidine-4-thiols and 2-Chloroquinoline-3-carbaldehydes | Condensation adduct with a hydroxyl group | Pyrimido[4′,5′:2,3] benthamdirect.combenthamdirect.comthiazepino[7,6-b]quinolines | K2CO3, DMF, reflux researchgate.net |
Vilsmeier-Haack Functionalization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnih.gov In the context of pyrimido[4,5-b]quinoline derivatives, this reaction is employed to introduce a formyl group (-CHO) onto the heterocyclic scaffold, which can then serve as a synthetic handle for further transformations. royalsocietypublishing.orgnih.gov The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), generates a chloromethyleneiminium salt that acts as the electrophile. ijpcbs.com
Studies have shown that pyrimido[4,5-b]quinolindione derivatives can be successfully functionalized using the Vilsmeier-Haack reagent. royalsocietypublishing.orgnih.gov For instance, the reaction of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives under Vilsmeier-Haack conditions leads to the formation of β-chlorovinylaldehyde products. royalsocietypublishing.org This transformation occurs regioselectively at an active methylene group within the quinoline portion of the molecule. nih.gov The reaction is often carried out under mild conditions, and in some cases, can be assisted by ultrasound irradiation to improve yields and reaction times. royalsocietypublishing.orgnih.gov
The resulting β-chlorovinylaldehydes are valuable intermediates that can be further modified. For example, they can react with nucleophiles like o-phenylenediamine (B120857) to form more complex heterocyclic structures. nih.gov While specific examples of the Vilsmeier-Haack functionalization of this compound were not found, the reactivity of the pyrimido[4,5-b]quinoline core in other derivatives suggests that this reaction could be a viable method for introducing a formyl group into its structure, likely at an electron-rich position. benthamdirect.comresearchgate.netbenthamdirect.com
Table 2: Vilsmeier-Haack Functionalization of Pyrimido[4,5-b]quinoline Derivatives
| Substrate | Product | Reagents | Key Findings |
| 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives | β-Chlorovinyl aldehyde derivatives | DMF, POCl₃ | Regioselective formylation occurs to yield β-chlorovinyl aldehydes in good yields. royalsocietypublishing.orgnih.gov |
| Pyrazolopyridine | Pyrazolo[3,4-b] pyridine-5-carbaldehyde | DMF, POCl₃ | Formylation takes place on the pyridine ring, particularly in dihydro derivatives. ijpcbs.com |
Computational and Theoretical Chemistry Studies of this compound
Following an extensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific computational and theoretical chemistry studies focused solely on the compound this compound. Publicly available scientific literature does not appear to contain detailed research findings corresponding to the requested sections on quantum chemical calculations and molecular docking investigations for this particular molecule.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline provided, which includes molecular structure optimization, thermodynamic analysis, electronic structure characterization, ligand-target interactions, and binding affinity predictions specifically for this compound. The generation of such content without supporting research would compromise the principles of scientific accuracy and factual reporting.
Further research by computational chemists would be required to generate the data necessary to populate the detailed sections and subsections requested in the article outline. At present, the specific quantum chemical properties and molecular docking behaviors of this compound remain uncharacterized in the accessible scientific literature.
Computational and Theoretical Chemistry Studies of Pyrimido 4,5 B Quinolines
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing critical information on their flexibility, stability, and interactions with biological targets. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to predict the time-dependent evolution of the system and understand its dynamic properties. mdpi.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational dynamics analysis via MD simulations allows for the exploration of the accessible shapes a molecule like 7-Methylpyrimido[4,5-b]quinolin-2-amine can adopt in different environments.
In a typical MD simulation protocol, the molecule is placed in a simulated physiological environment (e.g., a water box with ions). Over the course of the simulation (often spanning nanoseconds to microseconds), its movements are tracked. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. For the pyrimido[4,5-b]quinoline scaffold, this can reveal the mobility of substituent groups, such as the methyl and amine groups in this compound, which can be critical for receptor binding.
Radius of Gyration (Rg): To measure the compactness of the molecule over time. Significant changes in Rg can indicate major conformational shifts. mdpi.com
While direct MD studies on this compound are not prominent, related computational studies on heterocyclic systems often utilize Density Functional Theory (DFT) to establish ground state geometries and thermodynamic properties, which serve as a starting point for more extensive dynamic simulations. mdpi.commdpi.com
A crucial application of MD simulations in drug discovery is to evaluate the stability of a ligand when it is bound to its protein target. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can provide a more realistic and dynamic picture of the interaction. researchgate.netresearchgate.net
For a compound like this compound targeting a protein such as a kinase or DNA gyrase, MD simulations are used to:
Assess Binding Pose Stability: By monitoring the RMSD of the ligand relative to the protein's binding pocket, researchers can determine if the initial docked pose is stable or if the ligand shifts to a different conformation.
Analyze Intermolecular Interactions: MD simulations allow for the tracking of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein over time. The persistence of these interactions is a strong indicator of binding stability. mdpi.com
Calculate Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the simulation trajectory can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.
The table below illustrates a typical set of parameters and analyses performed in an MD simulation to assess ligand-protein complex stability.
| Parameter/Analysis | Purpose | Typical Observation for a Stable Complex |
| RMSD of Ligand | To measure the deviation of the ligand's position from the initial docked pose. | Low and stable RMSD values (e.g., < 2-3 Å) throughout the simulation. |
| RMSF of Protein Residues | To identify fluctuations of amino acids in the binding site. | Lower fluctuations for residues in direct contact with the ligand, indicating stabilization upon binding. |
| Hydrogen Bond Analysis | To quantify the number and duration of hydrogen bonds between ligand and protein. | Consistent formation of key hydrogen bonds identified in docking studies. |
| Solvent Accessible Surface Area (SASA) | To measure the exposure of the complex to the solvent. | A stable SASA value suggests the complex maintains its overall fold and compactness. mdpi.com |
These simulations are critical for validating docking results and ensuring that a potential drug candidate can maintain a stable and effective interaction with its target. researchgate.net
Selectivity Studies using Computational Methods
For many drug targets, particularly kinases, selectivity is a major challenge. A drug that inhibits multiple unintended targets can lead to off-target effects. Computational methods are instrumental in predicting and understanding the selectivity of inhibitors like those based on the pyrimido[4,5-b]quinoline scaffold. nih.gov
Derivatives of this scaffold have been investigated as inhibitors of kinases such as EGFR and HER2. nih.gov A key computational approach to predict selectivity involves comparing the ATP-binding sites across the human kinome. Since most kinase inhibitors are ATP-competitive, subtle differences in the binding pocket microenvironment determine the selectivity profile. nih.gov
Methods for computational selectivity analysis include:
Binding Site Similarity Analysis: This involves characterizing the physicochemical properties of the target binding site and comparing it against a database of other potential off-target sites. Tools like KinomeFEATURE use descriptors for microenvironments to identify kinases with similar pockets, suggesting potential cross-reactivity. nih.gov
Comparative Molecular Docking: Docking a specific compound, such as this compound, into the crystal structures of multiple kinases (both the intended target and known off-targets) can provide insights into differential binding affinities. The calculated docking scores and binding poses can reveal why an inhibitor binds more tightly to one kinase over another.
Free Energy Calculations: More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the relative binding affinities of a ligand for two different proteins, offering a quantitative prediction of selectivity.
These studies help prioritize compounds with a higher likelihood of being selective, guiding medicinal chemistry efforts to modify the scaffold to avoid interactions with anti-targets. nih.gov
Structure-Based Drug Design Principles Applied to Pyrimido[4,5-b]quinoline Scaffold
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design and optimize ligands. Molecular docking is a cornerstone of SBDD and has been widely applied to the pyrimido[4,5-b]quinoline scaffold to elucidate its mechanism of action and guide the synthesis of more potent derivatives. nih.govnih.gov
Docking studies with various pyrimido[4,5-b]quinoline derivatives have revealed key structural features responsible for their biological activity against different targets:
HER2/EGFR Inhibition: Docking studies of pyrimido[4,5-b]quinoline derivatives into the ATP-binding site of HER2 and EGFR have shown that the core scaffold acts as a "hinge-binder," typically forming one or more crucial hydrogen bonds with backbone atoms in the hinge region of the kinase (e.g., Met residue). Substituents on the quinoline (B57606) and pyrimidine (B1678525) rings explore different sub-pockets, and their optimization is key to achieving high potency and selectivity. nih.govnih.gov
Antimicrobial Targets (DNA Gyrase & DHFR): For antimicrobial applications, derivatives have been docked into the active sites of bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov These studies predict interactions with key amino acid residues and co-factors (e.g., NADP+), providing a hypothesis for the mechanism of enzyme inhibition that can be tested experimentally. nih.gov
The table below summarizes key interactions for pyrimido[4,5-b]quinoline derivatives with various protein targets as identified through molecular docking studies.
| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |
| HER2 | Met801 | Hydrogen Bond (Hinge Binding) | nih.govresearchgate.net |
| EGFR | Met793 | Hydrogen Bond (Hinge Binding) | nih.gov |
| DNA Gyrase | Asp81, Gly85 | Hydrogen Bond, Hydrophobic Interactions | nih.gov |
| DHFR | Ile8, Phe35 | Hydrogen Bond, Hydrophobic Interactions | nih.gov |
These computational insights are invaluable for the design-synthesize-test-analyze cycle in drug discovery. By understanding the specific interactions that drive potency and selectivity, chemists can rationally design new analogs of the pyrimido[4,5-b]quinoline scaffold with improved therapeutic properties. nih.gov
Structure Activity Relationship Sar Analysis of Pyrimido 4,5 B Quinoline Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological profile of pyrimido[4,5-b]quinoline derivatives can be precisely tuned by modifying the substituents at various positions of the tricycle. Key areas of modification include the pyrimidine (B1678525) ring (positions 2 and 4) and the quinoline (B57606) ring (positions 5, 7, etc.), which significantly influence the compound's interaction with biological targets, thereby dictating its therapeutic activity.
Role of Methyl Group at Position 7 (Specific to 7-Methylpyrimido[4,5-b]quinolin-2-amine)
While extensive research has been conducted on the broader pyrimido[4,5-b]quinoline class, specific SAR studies detailing the role of a methyl group at the C-7 position are not widely documented in current literature. However, analysis of related analogues provides valuable insights. For instance, the compound 2-(2-hydroxyethylamino)-7-methyl-pyrimido[4,5-b]quinolin-4(3H)-one demonstrated potent antitumor activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 0.17 µM and 2.00 µM, respectively. nih.gov This highlights that substitution at the 7-position is compatible with, and can contribute to, significant cytotoxic effects. The presence of the 7-methyl group in conjunction with an amino group at C-2 was identified as a favorable structural feature for antitumor activity. nih.gov The methyl group, being a small, lipophilic moiety, can influence the compound's solubility, metabolic stability, and steric interactions within the binding pocket of a target protein.
Influence of Amine Moiety at Position 2 (Specific to this compound)
The amine group at the C-2 position of the pyrimidine ring is a critical determinant of biological activity. SAR studies indicate that this moiety is a key pharmacophoric feature, likely participating in crucial hydrogen bonding interactions with target enzymes. nih.gov Key findings include:
Antitumor Activity: The presence of a primary amino group (-NH2) at C-2, as seen in 2-aminopyrimido[4,5-b]quinolin-4(3H)-one, resulted in high selective antiproliferative activity against KB (oral cancer) cell lines. nih.gov
Antimicrobial Activity: In a series of 4-aminopyrimido[4,5-b]quinolines, the nature of the substituent at position 2 was paramount for antimicrobial effects. Derivatives featuring an imino group (derived from guanidine) at this position displayed notable activity, suggesting the importance of a basic, hydrogen-bond-donating group. nih.gov
Modulation of Activity: The incorporation of various substituents on the 2-amino group, such as hydrazino or ethanolamine (B43304) moieties, has been shown to yield compounds with extraordinary potency against MCF-7 cells, with IC50 values reaching the nanomolar range. researchgate.net This underscores the versatility of the C-2 amine as a point for synthetic modification to optimize activity.
Effects of Halogenation
Halogenation is a widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. Introducing halogen atoms can alter a molecule's electronics, lipophilicity, and metabolic stability, and can facilitate halogen bonding with target proteins. nih.gov
In the context of pyrimido[4,5-b]quinolines and related scaffolds, halogenation has shown significant effects:
A 4-chloro-substituted pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline (IND-2) demonstrated potent and selective growth inhibition against colon cancer cells, with IC50 values as low as 0.6 µM. nih.gov
In a series of hexahydropyrimido[4,5-b]quinoline derivatives, the presence of a 4-chlorophenyl group at the C-5 position was a common feature in active compounds. For example, 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde was synthesized as part of a study on this scaffold. nih.gov
Modulation by Alkyl and Aryl Substituents
The introduction of various alkyl and aryl groups at different positions of the pyrimido[4,5-b]quinoline core profoundly impacts biological activity, particularly cytotoxicity against cancer cell lines.
Substituents at Position 5: In a series of N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amines, the nature of the aryl group at position 5 was a key factor. cu.edu.eg Electron-donating groups, such as methoxy (B1213986) substituents, enhanced activity. Bulky groups like the 3,4,5-trimethoxyphenyl moiety led to superior activity compared to less bulky, electron-withdrawing substituents like a 4-chlorophenyl group. cu.edu.eg
Substituents at the N-4 Amine: The aryl group attached to the exocyclic amine at C-4 also plays a critical role. While a simple p-toluidine (B81030) ring conferred good activity, the introduction of a sulfonamide moiety was found to increase cytotoxic activity significantly. The derivative bearing a sulfadiazine (B1682646) group was the most potent in one study, with an IC50 of 1.62 µM against MCF-7 cells. cu.edu.eg
Substituents at Position 10: The incorporation of small alkyl or phenyl groups at the N-10 position has been reported to produce compounds with exceptional potency against MCF-7 cells. researchgate.net
Significance of Carbonyl and Thioxo Groups
The substitution pattern on the pyrimidine ring, particularly at positions 2 and 4, with carbonyl (oxo) or thioxo groups, is a crucial determinant of the compound's biological activity profile.
Position 2: For antimicrobial activity, the presence of a thioxo group at C-2 was found to be superior to an imino group, whereas a carbonyl group resulted in a significant loss of activity. nih.gov
Position 4: A carbonyl group at position 4 is a common feature in many biologically active pyrimido[4,5-b]quinolines, often referred to as 5-deazaalloxazines. nih.gov However, SAR studies comparing isosteric analogues have shown that an amino group at C-4 is more advantageous for antitumor activity than a carbonyl or thione group at the same position. ijpsr.com The conversion of the 4-carbonyl to a 4-amino group can lead to a marked increase in potency. For example, one study showed a decrease in IC50 from 70.33 µM for a 4-oxo derivative to 58.47 µM for the corresponding 4-amino analogue. ijpsr.com Conversely, many potent anticancer agents, including HER2 inhibitors, feature a 4-oxo moiety. nih.govresearchgate.net This indicates that the optimal substituent at position 4 is highly dependent on the specific biological target.
Correlation between Structural Features and Biological Target Modulation
The diverse biological activities of pyrimido[4,5-b]quinoline derivatives stem from their ability to interact with various key enzymes involved in cellular signaling, proliferation, and survival. A significant body of research has focused on their role as kinase inhibitors.
Several pyrimido[4,5-b]quinoline series have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in cancer therapy. nih.gov
Structural Requirements for EGFR/HER2 Inhibition: SAR studies have revealed that potent dual inhibition is often achieved with specific substitution patterns. For instance, N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines bearing a bulky, electron-rich 3,4,5-trimethoxyphenyl group at position 5 and a sulfonamide-containing aryl ring (e.g., sulfadiazine) at the N-4 position exhibit nanomolar inhibitory activity against both EGFR and HER2. cu.edu.egnih.gov
Another class, 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones, has also yielded potent HER2 inhibitors. One of the most active compounds from this series, featuring a 2-phenyl group, demonstrated an IC50 of 0.073 µM against HER2 and induced apoptosis in breast cancer cells. nih.govresearchgate.net
The collective data suggest that the pyrimido[4,5-b]quinoline scaffold acts as a versatile framework for kinase inhibition. The quinoline portion can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket, while the pyrimidine ring, particularly the substituents at positions 2 and 4, can form critical hydrogen bonds with the hinge region of the kinase. The diverse substituents on the aryl rings provide further opportunities to optimize binding affinity and selectivity for specific kinase targets. nih.gov
Data Tables
Table 1: Cytotoxic and Kinase Inhibitory Activities of Selected Pyrimido[4,5-b]quinoline Derivatives. Data extracted from referenced studies.
| Compound ID | Structure Description | Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 4d | 5-(2-methoxyphenyl)-N-(p-tolyl)-tetrahydropyrimido[4,5-b]quinolin-4-amine | Cytotoxicity | MCF-7 | 2.67 | cu.edu.egnih.gov |
| Kinase Inhibition | EGFR | 0.065 | cu.edu.egnih.gov | ||
| Kinase Inhibition | HER2 | 0.09 | nih.gov | ||
| 4i | N-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-tetrahydropyrimido[4,5-b]quinolin-4-amine | Cytotoxicity | MCF-7 | 4.31 | cu.edu.egnih.gov |
| Kinase Inhibition | EGFR | 0.116 | cu.edu.egnih.gov | ||
| Kinase Inhibition | HER2 | 0.164 | nih.gov | ||
| 4l | N-(pyrimidin-2-ylsulfamoylphenyl)-5-(3,4,5-trimethoxyphenyl)-tetrahydropyrimido[4,5-b]quinolin-4-amine | Cytotoxicity | MCF-7 | 1.62 | cu.edu.egnih.gov |
| Kinase Inhibition | EGFR | 0.052 | cu.edu.egnih.gov | ||
| Kinase Inhibition | HER2 | 0.055 | nih.gov | ||
| 5b | 2-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one | Cytotoxicity | MCF-7 | 1.67 | nih.govresearchgate.net |
| Kinase Inhibition | HER2 | 0.073 | nih.govresearchgate.net | ||
| 3h | 2-(2-hydroxyethylamino)-7-methyl-pyrimido[4,5-b]quinolin-4(3H)-one | Cytotoxicity | MCF-7 | 0.17 | nih.gov |
| Cytotoxicity | HeLa | 2.00 | nih.gov | ||
| 5a | 2-aminopyrimido[4,5-b]quinolin-4(3H)-one | Cytotoxicity | KB | 1.46 | nih.gov |
Design Principles for Enhanced Activity and Selectivity
The rational design of novel therapeutic agents targeting specific biological pathways with high efficacy and minimal off-target effects is a cornerstone of modern medicinal chemistry. For the pyrimido[4,5-b]quinoline scaffold, extensive Structure-Activity Relationship (SAR) studies have elucidated key structural features that govern the biological activity and selectivity of its derivatives. These principles guide the strategic modification of the core structure to optimize desired pharmacological properties, such as anticancer, antiallergy, and antimicrobial activities. unar.ac.idnih.gov
A critical aspect of designing potent pyrimido[4,5-b]quinoline derivatives lies in the strategic substitution at various positions of the fused ring system. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target, as well as its pharmacokinetic profile.
For instance, in the development of antiallergy agents, modifications at the 2, 3, 7, and 8-positions have been shown to be particularly important. nih.gov Research has indicated that the presence of a carboxylic acid group at the C-2 position is crucial for optimal potency. nih.gov However, to enhance oral bioavailability, this carboxylic acid is often esterified. nih.gov Furthermore, the introduction of methoxy or ethoxy groups at the C-7 and C-8 positions has been correlated with the best oral activity. nih.gov
In the context of anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), the SAR of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has been investigated. nih.gov The nature and substitution pattern of the aryl groups at the N-4 and C-5 positions play a pivotal role in determining the inhibitory potency and selectivity. nih.gov Similarly, for cytotoxic activity against breast cancer cell lines like MCF-7, the bulkiness of the N-aryl moiety at the C-4 position and the substitution on the phenyl ring at the C-2 position have been identified as significant factors influencing activity. researchgate.net
The following interactive data table summarizes the impact of various substitutions on the biological activity of pyrimido[4,5-b]quinoline derivatives, based on published research findings.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Carboxylic Acid | Optimal antiallergy potency | nih.gov |
| C-2 | Esters | Improved oral absorption for antiallergy agents | nih.gov |
| C-7 and C-8 | Methoxy and/or Ethoxy groups | Enhanced oral activity for antiallergy agents | nih.gov |
| N-4 and C-5 | Aryl groups | Crucial for EGFR/HER2 inhibition | nih.gov |
| C-4 | Bulky N-aryl moiety | Influences cytotoxic activity against MCF-7 cells | researchgate.net |
| C-2 | Substituted Phenyl group | Affects cytotoxic activity against MCF-7 cells | researchgate.net |
These design principles provide a framework for the development of more potent and selective pyrimido[4,5-b]quinoline-based therapeutic agents. By systematically exploring the chemical space around this privileged scaffold, researchers can fine-tune the pharmacological properties of these compounds to address specific therapeutic needs. The accumulated SAR data serves as a valuable guide for future drug discovery efforts centered on the pyrimido[4,5-b]quinoline core. nih.gov
Mechanistic Studies of Biological Activities in Vitro of Pyrimido 4,5 B Quinoline Derivatives
Target Identification and Validation in Cellular Models
Enzyme Inhibition Mechanisms
Derivatives of the pyrimido[4,5-b]quinoline core have been identified as potent inhibitors of several key enzymes involved in cancer cell proliferation and survival.
EGFR and HER2 Kinase Inhibition
A significant area of investigation has been the targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial in the signaling pathways that drive tumor growth. A series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has demonstrated promising dual inhibitory activity against both EGFR and HER2. nih.govrsc.org Several of these compounds exhibited higher cytotoxic activity against the MCF-7 breast cancer cell line than the reference drug, lapatinib. nih.govrsc.org
Notably, compounds designated as 4d , 4i , and 4l from this series emerged as potent dual inhibitors. nih.gov Their inhibitory concentrations (IC₅₀) were found to be in the nanomolar range, indicating high potency. nih.govrsc.org The most active compound, 4l , demonstrated IC₅₀ values of 0.052 µM for EGFR and 0.055 µM for HER2. nih.govrsc.org
Table 1: EGFR and HER2 Inhibition by Pyrimido[4,5-b]quinoline Derivatives
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|
| Compound 4d | 0.065 | 0.090 | 2.67 |
| Compound 4i | 0.116 | 0.164 | 4.31 |
| Compound 4l | 0.052 | 0.055 | 1.62 |
| Lapatinib (Reference) | 0.045 | - | >10 |
Another study on a series of 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones identified a compound, 5b , which also showed potent HER2 inhibition with an IC₅₀ of 0.073 μM. nih.gov
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. Research indicates that pyrimido[4,5-b]quinoline derivatives possess the potential to inhibit these enzymes. Docking studies have been performed to understand the interaction between these derivatives and Topoisomerase II, suggesting they could act as potential inhibitors. ijpsr.com Specifically, certain pyrimido[4,5-b]quinoline derivatives have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase, for antimicrobial applications. nih.gov This suggests that the scaffold is capable of interacting with the active sites of this enzyme class.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair pathway for single-strand DNA breaks. While PARP-1 inhibition is a validated anticancer strategy, direct enzymatic inhibition by pyrimido[4,5-b]quinoline derivatives is an emerging area of study. Molecular docking and dynamics simulations have been conducted to evaluate this potential. One study focusing on a pyrimido[4,5-b]quinoline derivative (compound 7) in complex with PARP-1 revealed favorable binding energies (ΔG) of -20.54 kcal/mol and -25.60 kcal/mol, indicating a strong potential for interaction and inhibition. researchgate.net
CSF-1R Kinase Inhibition
Colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase involved in the development and function of macrophages and is implicated in cancer and inflammatory diseases. Currently, there is limited published research specifically identifying pyrimido[4,5-b]quinoline derivatives as direct inhibitors of CSF-1R kinase. While other quinoline-based scaffolds have been successfully developed as CSF-1R inhibitors, this specific target appears to be less explored for the pyrimido[4,5-b]quinoline class. researchgate.netresearchgate.net
Receptor Interaction Mechanisms
PI3K Interaction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is central to cell growth, proliferation, and survival. Some studies have pointed towards the potential of quinoline-based compounds to act as PI3K inhibitors. rsc.orgnih.gov One report has mentioned a pyrimido[4,5-b]quinoline derivative that acts as a nonselective PI3K inhibitor, suggesting that this scaffold can be developed to target this crucial cancer-related pathway. jns.edu.af
PDE3A Interaction
Phosphodiesterase 3A (PDE3A) is an enzyme involved in regulating intracellular levels of cyclic nucleotides. While inhibitors of PDE3A have been explored for various therapeutic applications, there is currently a lack of specific research demonstrating direct interaction or inhibition of PDE3A by compounds with a pyrimido[4,5-b]quinoline core. Other related heterocyclic systems, such as pyrimido[5,4-d]pyrimidines, have been investigated as PDE inhibitors. nih.gov
Cellular Pathway Modulation
Cell Cycle Progression Analysis
Pyrimido[4,5-b]quinoline derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Flow cytometry analysis has been a key tool in elucidating these effects.
S Phase Arrest : Several studies have reported that potent pyrimido[4,5-b]quinoline derivatives induce cell cycle arrest in the S phase. The dual EGFR/HER2 inhibitor, compound 4l , was found to cause a 24% increase in the S phase population of MCF-7 cells compared to untreated controls. rsc.org Similarly, a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline-4,6-dione, compound 6a , also induced S phase arrest in MCF-7 cells. researchgate.net Another derivative, compound 5b , was also reported to induce cell cycle arrest at the S phase. nih.gov
G2/M Phase Arrest : A tetracyclic-condensed quinoline (B57606) compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) , was shown to induce a dose-dependent arrest of cancer cells in both the S and G2/M phases. google.com
This disruption of the cell cycle prevents cancer cells from dividing and proliferating, contributing significantly to the cytotoxic effects of these compounds.
Apoptosis Induction Mechanisms
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Pyrimido[4,5-b]quinoline derivatives have been shown to activate apoptotic pathways through several mechanisms.
Caspase Activation Caspases are a family of proteases that are central executioners of apoptosis. Upon activation, they cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Studies have shown that pyrimido[4,5-b]quinoline derivatives lead to the up-regulation of key executioner caspases. For instance, compound 6a was found to up-regulate caspase-3. researchgate.net
Another derivative, compound 5b , increased the levels of pro-apoptotic caspase-7. nih.gov
The DNA intercalating agent BPTQ was also confirmed to activate the caspase cascade as part of its mechanism of inducing apoptosis. google.com
PARP Cleavage PARP is a well-known substrate for activated caspases, particularly caspase-3. The cleavage of PARP into 89-kDa and 24-kDa fragments is a hallmark of apoptosis and serves to prevent DNA repair, thus committing the cell to death. nih.gov The pyrimido[4,5-b]quinoline derivative 6a was demonstrated to induce apoptosis, which is mediated in part by the cleavage of PARP. researchgate.net
Furthermore, these compounds modulate other key proteins in the apoptotic pathway. Studies have shown that they can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to a decrease in mitochondrial membrane potential and subsequent activation of the intrinsic apoptotic pathway. nih.govresearchgate.netgoogle.com
Table 2: Summary of Cellular Pathway Modulation by Pyrimido[4,5-b]quinoline Derivatives
| Compound/Derivative Class | Cell Cycle Effect | Apoptosis Markers | Cell Line |
|---|---|---|---|
| Compound 4l (N-aryl-tetrahydropyrimido[4,5-b]quinoline-amine) | S Phase Arrest | Induced apoptosis 60-fold vs. control | MCF-7 |
| Compound 6a (Bis spiro-cyclic pyrimido[4,5-b]quinoline-dione) | S Phase Arrest | Upregulation of Caspase-3, PARP Cleavage, Increased Bax/Bcl-2 | MCF-7 |
| Compound 5b (2-aryl-dihydropyrimido[4,5-b]quinoline-one) | S Phase Arrest | Increased Caspase-7, Increased Bax/Bcl-2 | MCF-7 |
| BPTQ (Pyrimido[4',5':4,5]thieno(2,3-b)quinoline) | S and G2/M Phase Arrest | Caspase activation, Increased Bax/Bcl-2 | Leukemia cells |
Inhibition of Cell Infiltration and Metastasis
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is the primary cause of cancer-related mortality. The potential of pyrimido[4,5-b]quinoline derivatives to inhibit these processes has been evaluated. In vitro studies using the highly active dual EGFR/HER2 inhibitor, compound 4l , demonstrated a significant impact on cancer cell motility. This compound was shown to reduce the infiltration and metastasis of MCF-7 breast cancer cells by 45% compared to untreated control cells, highlighting its potential to not only inhibit tumor growth but also to control its spread. nih.govrsc.org
DNA Interaction Studies
The planar tetracyclic structure of pyrimido[4,5-b]quinoline derivatives is a key feature that facilitates their interaction with DNA, a primary target for many chemotherapeutic agents. nih.govnih.gov The nature of this interaction is crucial to their biological activity and has been investigated through multiple biophysical and computational methods.
DNA Binding Mechanisms
Pyrimido[4,5-b]quinoline derivatives primarily interact with double-stranded DNA through non-covalent binding. Spectroscopic and computational studies on related compounds, such as pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives, have provided significant insights into these mechanisms. nih.govnih.gov The binding is often characterized by changes in the absorption and emission spectra of the compounds upon addition of DNA. For instance, hypochromism in the UV-visible spectrum and enhanced fluorescence emission are indicative of a close association between the small molecule and the DNA helix. nih.gov
The strength of this binding is quantified by the association constant (Ka), which for several derivatives has been calculated to be in the range of 10⁴ to 10⁶ M⁻¹, signifying a strong affinity for DNA. nih.gov Molecular docking studies further support these findings, suggesting that the planar ring system of the quinoline core positions itself within the DNA structure, often at specific base pair sites like d(GpC)-d(CpG). nih.gov This interaction is stabilized by various forces, including van der Waals forces and π-π stacking between the aromatic rings of the compound and the DNA base pairs.
DNA Intercalation Properties
A primary mechanism of DNA binding for many pyrimido[4,5-b]quinoline derivatives is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.govnih.gov This mode of binding is supported by several lines of experimental evidence.
One common method is the ethidium (B1194527) bromide (EtBr) displacement assay. Ethidium bromide is a well-known DNA intercalator that fluoresces strongly when bound to DNA. A decrease in this fluorescence upon the addition of a pyrimido[4,5-b]quinoline derivative indicates that the compound is competing with EtBr for the same intercalation sites, effectively displacing it from the DNA. nih.gov
Further evidence comes from DNA melting temperature (Tm) studies. The melting temperature is the point at which the DNA double helix dissociates into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm. Such an increase has been observed upon the addition of pyrimido[4,5-b]quinoline derivatives, confirming their intercalative binding mode. nih.gov
Circular dichroism (CD) spectroscopy, which is sensitive to the chiral environment of DNA, also reveals conformational changes upon binding. Alterations in both the positive and negative peaks of the DNA's CD spectrum suggest significant structural perturbations consistent with intercalation. nih.gov These biophysical studies, combined with topological assays and molecular docking, provide a comprehensive picture of the intercalative properties of this class of compounds. nih.govnih.gov
| Experimental Technique | Observation | Inference | Reference |
| Ethidium Bromide Displacement | Quenching of EtBr-DNA fluorescence | Competitive binding for intercalation sites | nih.gov |
| DNA Melting Temperature (Tm) | Increase in Tm of DNA | Stabilization of the DNA double helix | nih.gov |
| Circular Dichroism (CD) | Changes in ellipticity of DNA peaks | Induced conformational changes in DNA | nih.gov |
| Molecular Docking | Planar molecule fits between base pairs | Favorable energetics for intercalation | nih.govnih.gov |
General Mechanisms of Antimicrobial Action
Pyrimido[4,5-b]quinoline derivatives have demonstrated a wide range of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents. unar.ac.idresearchgate.net Their mechanism of action often involves targeting essential microbial enzymes or cellular structures.
Antibacterial Effects
The antibacterial potential of pyrimido[4,5-b]quinolines has been evaluated against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that certain derivatives exhibit significant antibacterial activity, with zones of inhibition ranging from 9 to 24 mm compared to standard antibiotics like ampicillin. nih.gov
The mechanism of antibacterial action is thought to involve the inhibition of key bacterial enzymes essential for DNA replication and metabolism. nih.gov Molecular docking studies have predicted that potent pyrimido[4,5-b]quinoline compounds can fit effectively into the active sites of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is crucial for relieving torsional stress during DNA replication, while DHFR is vital for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death. The specific functional groups attached to the pyrimido[4,5-b]quinoline core can influence the potency, with derivatives containing thio- and imino-functions showing enhanced activity. nih.gov
| Compound Class | Bacterial Strains | Activity (Zone of Inhibition) | Proposed Mechanism | Reference |
| Pyrimido[4,5-b]quinoline derivatives | Gram-positive & Gram-negative | 9-24 mm | Inhibition of DNA gyrase and DHFR | nih.gov |
| 4-Aminopyrimido[4,5-b]quinolines | Gram-positive & Gram-negative | Active (thio- and imino-derivatives) | Not specified | nih.gov |
| Pyrimido[4,5-b]quinolin-4-one derivatives | E. coli, P. aeruginosa | Active | Not specified | unar.ac.idresearchgate.net |
Antifungal Effects
Several pyrimido[4,5-b]quinoline derivatives have also been investigated for their antifungal properties against pathogenic fungi. nih.govnih.govresearchgate.net Notably, some compounds have demonstrated higher antifungal activity against Candida albicans than the standard drug amphotericin B, with zones of inhibition reaching up to 17 mm. nih.gov
The antifungal activity of these compounds has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net For instance, one derivative, 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, showed potent activity against C. dubliniensis, C. albicans, C. tropicalis, and C. neoformans with MIC₉₀ values ranging from 1-4 µg/mL. nih.gov Molecular modeling suggests that these compounds may exert their effect by binding to and inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov
| Compound Derivative | Fungal Species | MIC₉₀ (µg/mL) | Reference |
| D13¹ | C. dubliniensis, C. albicans, C. tropicalis, C. neoformans | 1-4 | nih.govresearchgate.net |
| D9², D10³, D14⁴, D15⁵ | C. dubliniensis | 4-8 | nih.govresearchgate.net |
¹ 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione ²⁻⁵ Other related derivatives from the same study
Antiviral Properties
The potential of pyrimido[4,5-b]quinoline derivatives as antiviral agents has also been explored. nih.govacs.org While specific data on 7-Methylpyrimido[4,5-b]quinolin-2-amine is limited, the broader class of compounds has been noted for its antiviral activities. nih.gov For example, certain pyrimido[4,5-b]quinolin-4-ones have been reported to exhibit inhibitory activity against HIV reverse transcriptase (HIV-RT). unar.ac.id The structural similarity of these compounds to other known kinase inhibitors also suggests they could interfere with viral replication processes that depend on host cell kinases. kuleuven.be Further research is necessary to fully characterize the specific antiviral mechanisms and the spectrum of viruses susceptible to this class of compounds.
Antioxidant Activity Mechanisms
The antioxidant potential of pyrimido[4,5-b]quinoline derivatives has been a subject of scientific investigation, with several studies highlighting their efficacy in combating oxidative stress. These compounds are thought to exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. A number of pyrimido[4,5-b]quinoline derivatives have demonstrated promising antioxidant capabilities, in some cases surpassing the activity of standard antioxidants like ascorbic acid. unar.ac.idresearchgate.net
The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, certain pyrimido[4,5-b]quinolin-4-one derivatives have shown significant antioxidant potential. unar.ac.idresearchgate.net One study reported an inhibitory effect of 80% in an ABTS assay for a specific derivative. researchgate.net The structural features of these molecules, including the arrangement of functional groups, are believed to play a crucial role in their antioxidant capacity.
Below is a summary of the reported antioxidant activities for various pyrimido[4,5-b]quinoline derivatives.
| Derivative | Assay | Observed Activity | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]quinoline derivatives (general) | DPPH Radical Scavenging | Several derivatives showed more promising antioxidant activity than ascorbic acid. | unar.ac.idresearchgate.net |
| 10-mercapto/aminotriazolopyridopyrimidine derivative (Compound 9) | ABTS Radical Scavenging | Exhibited an 80% inhibitory effect. | researchgate.net |
| Arylidines derivative (Compound 17c) | AAPH-induced erythrocyte hemolysis | Protected against hemolysis. | researchgate.net |
Anti-inflammatory and Analgesic Pathways
The pyrimido[4,5-b]quinoline scaffold is recognized for its potential in modulating inflammatory and pain pathways. unar.ac.idbohrium.com The anti-inflammatory and analgesic effects of these derivatives are thought to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Similarly, LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Inhibition of these enzymes is a common strategy for the development of anti-inflammatory and analgesic drugs. nih.gov
Several novel quinoline derivatives, including those with a pyrimido[4,5-b]quinoline-like structure, have been synthesized and evaluated for their COX and LOX inhibitory activities. Some of these compounds have demonstrated significant in vitro LOX inhibitory activity, even higher than the standard drug zileuton (B1683628). Furthermore, certain derivatives have shown high selectivity in inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, some quinoline derivatives have exhibited IC50 values for COX-2 inhibition as low as 0.1 µM. nih.gov Additionally, some newly synthesized pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have shown promising analgesic and anti-inflammatory activities in preclinical screenings. nih.gov
The table below summarizes the in vitro anti-inflammatory activities of selected quinoline and pyrimidoquinoline-related derivatives.
| Derivative Class | Target | Observed Activity | Reference |
|---|---|---|---|
| Novel quinoline derivatives | Lipoxygenase (LOX) | Significant inhibitory activity, higher than zileuton for some compounds. | nih.gov |
| Novel quinoline derivatives (e.g., compounds 12c, 14a, 14b) | Cyclooxygenase-2 (COX-2) | High inhibitory activity with IC50 values of 0.1 µM, 0.11 µM, and 0.11 µM respectively. High selectivity over COX-1. | nih.gov |
| Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives | General Anti-inflammatory and Analgesic | Promising activities in preclinical screening. | nih.gov |
Applications in Chemical Biology and Medicinal Chemistry
Pyrimido[4,5-b]quinoline as a Privileged Scaffold for Drug Discovery
The pyrimido[4,5-b]quinoline core structure is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a wide range of pharmacological activities. The fusion of the quinoline (B57606) and pyrimidine (B1678525) ring systems creates a rigid, planar structure with a unique distribution of nitrogen atoms that can participate in hydrogen bonding and other key molecular interactions with biological macromolecules.
The diverse biological activities reported for pyrimido[4,5-b]quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. bohrium.comunar.ac.id This versatility makes the scaffold an attractive starting point for the development of new therapeutic agents. The specific substitution patterns on the scaffold play a crucial role in determining the biological activity and target selectivity.
Development of Chemical Probes for Biological Research
Due to their diverse biological activities, pyrimido[4,5-b]quinoline derivatives are valuable candidates for the development of chemical probes. These probes are essential tools for studying biological processes and validating new drug targets. While no specific studies detailing the use of 7-Methylpyrimido[4,5-b]quinolin-2-amine as a chemical probe were identified, the general class of compounds has been explored for such purposes. For instance, their ability to inhibit specific enzymes allows for their use in probing the function of these enzymes in cellular pathways.
The development of fluorescently labeled or biotinylated pyrimido[4,5-b]quinoline derivatives could enable researchers to visualize the localization of their biological targets within cells or to isolate and identify binding partners.
Exploration as Lead Compounds for Therapeutic Agents
The pyrimido[4,5-b]quinoline scaffold has been extensively explored in the search for new lead compounds for various therapeutic areas, most notably in oncology. Numerous studies have focused on synthesizing and evaluating libraries of pyrimido[4,5-b]quinoline derivatives for their anticancer activity. bohrium.comnih.gov
A significant area of research has been the development of these compounds as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govcu.edu.eg For example, a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines demonstrated promising activity against the MCF-7 breast cancer cell line. nih.gov Certain derivatives within this class have shown potent dual inhibitory activity against both EGFR and HER2. nih.govcu.edu.eg
The general findings from these studies suggest that the nature and position of substituents on the pyrimido[4,5-b]quinoline core are critical for their anticancer potency and selectivity.
Insights into Structure-Function Relationships in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrimido[4,5-b]quinoline class, several SAR studies have been conducted, primarily in the context of their anticancer effects. cu.edu.eg
These studies have revealed that modifications at various positions of the scaffold can significantly impact biological activity. For instance, the introduction of different aryl groups at the N- and 5-positions of the tetrahydropyrimido[4,5-b]quinoline core has been shown to modulate the cytotoxic activity against cancer cell lines. cu.edu.eg The presence of specific functional groups can enhance the binding affinity to target enzymes like EGFR and HER2, leading to improved inhibitory effects. nih.govcu.edu.eg
While specific SAR data for this compound is not available, it is plausible that the 7-methyl group could influence the molecule's electronic properties, solubility, and steric interactions with its biological target, thereby modulating its activity compared to other derivatives. The 2-amino group is a common feature in many biologically active pyrimido[4,5-b]quinolines and is often involved in crucial hydrogen bonding interactions with the target protein.
The following table summarizes the biological activities of some representative pyrimido[4,5-b]quinoline derivatives, highlighting the importance of the scaffold in medicinal chemistry.
| Compound Class | Biological Activity | Reference |
| N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines | Anticancer (EGFR/HER2 inhibition) | nih.govcu.edu.eg |
| Pyrimido[4,5-b]quinoline-4-one derivatives | Antimicrobial, Antioxidant | unar.ac.id |
| General Pyrimido[4,5-b]quinolines | Analgesic, Anti-inflammatory | bohrium.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
